3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S.
Mechanism of Action
Target of Action
It’s worth noting that thiazolidinediones, a class of compounds to which this molecule belongs, are known to act by activating peroxisome proliferator-activated receptors (ppars), a group of nuclear receptors .
Mode of Action
When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Biochemical Pathways
The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Result of Action
Thiazolidinediones are known to decrease insulin resistance, modify adipocyte differentiation, inhibit vegf-induced angiogenesis, decrease leptin levels, decrease levels of certain interleukins (eg, IL-6), and increase adiponectin levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of piperidine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine-2,4-dione derivatives .
Scientific Research Applications
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: This compound shares structural similarities but has different functional groups and applications.
Thiazolidine-2,4-dione derivatives: These compounds have a similar core structure but differ in their substituents and biological activities.
Uniqueness
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is unique due to its specific combination of piperidine and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMHBJQLCBMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CSC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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